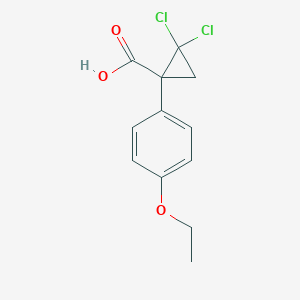

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-17-9-5-3-8(4-6-9)11(10(15)16)7-12(11,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXVWYCZSNWWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544266 | |

| Record name | 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104023-75-8 | |

| Record name | 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid

This guide provides a comprehensive overview and detailed protocol for the synthesis of 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid, a valuable intermediate in the development of novel agrochemicals and pharmaceuticals.[1][2] The synthesis leverages a robust dichlorocyclopropanation reaction, facilitated by phase-transfer catalysis, followed by hydrolysis to yield the final carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. The core of this strategy lies in the initial formation of a dichlorocyclopropane ring, a common motif in biologically active compounds.

Step 1: Dichlorocyclopropanation of a Styrene Derivative. The first step involves the reaction of a suitable 4-ethoxyphenyl-substituted alkene with dichlorocarbene (:CCl₂). Dichlorocarbene is a highly reactive intermediate generated in situ. Phase-transfer catalysis (PTC) is the method of choice for this transformation, as it efficiently brings together the aqueous and organic reactants to facilitate the reaction under mild conditions.[3][4]

Step 2: Hydrolysis to the Carboxylic Acid. The product of the dichlorocyclopropanation is typically an ester or a nitrile, which is then hydrolyzed to the desired carboxylic acid. This can be achieved under acidic or basic conditions, depending on the nature of the starting material.

The Power of Phase-Transfer Catalysis in Dichlorocyclopropanation

Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[5][6] In the context of dichlorocyclopropanation, a phase-transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide ion (OH⁻) from the aqueous phase to the organic phase.[6] This hydroxide ion then deprotonates chloroform (CHCl₃) to generate the trichloromethyl anion (CCl₃⁻), which subsequently eliminates a chloride ion to form dichlorocarbene (:CCl₂).[4] The highly electrophilic dichlorocarbene then readily adds to the electron-rich double bond of the alkene substrate in the organic phase.[3]

The advantages of using PTC are numerous, including the use of inexpensive bases like sodium hydroxide, milder reaction conditions, and often higher yields compared to other methods.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |

| Ethyl 2-(4-ethoxyphenyl)acrylate | C₁₃H₁₆O₃ | 220.26 | ≥98% | Commercially Available |

| Chloroform | CHCl₃ | 119.38 | ≥99% | Commercially Available |

| Sodium Hydroxide | NaOH | 40.00 | 50% (w/v) aqueous solution | Commercially Available |

| Benzyltriethylammonium chloride (BTEAC) | C₁₃H₂₂ClN | 227.77 | ≥98% | Commercially Available |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available |

| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) | Commercially Available |

| Ethanol | C₂H₅OH | 46.07 | 95% | Commercially Available |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Commercially Available |

Step-by-Step Procedure

Step 1: Synthesis of Ethyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ethyl 2-(4-ethoxyphenyl)acrylate (0.1 mol), chloroform (60 mL), and benzyltriethylammonium chloride (BTEAC) (0.005 mol).

-

Commence vigorous stirring to ensure proper mixing of the organic phase.

-

Slowly add a 50% aqueous solution of sodium hydroxide (40 mL) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic, and the temperature should be maintained between 40-50°C using a water bath.

-

After the addition is complete, continue stirring the mixture at 50°C for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and add 100 mL of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate.

Step 2: Hydrolysis to this compound

-

To a 250 mL round-bottom flask, add the crude ethyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate from the previous step and a solution of sodium hydroxide (0.3 mol) in 100 mL of 95% ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the hydrolysis by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in 100 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Reaction Mechanisms and Visualizations

Dichlorocyclopropanation Mechanism

The mechanism for the phase-transfer catalyzed dichlorocyclopropanation is a well-established pathway.

Caption: Saponification of the cyclopropane ester to the carboxylic acid.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the ethoxy group, the aromatic protons, and the cyclopropane ring protons with their characteristic chemical shifts and coupling patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared Spectroscopy (IR): To identify the characteristic stretching frequencies of the O-H and C=O bonds of the carboxylic acid group.

-

Melting Point: To assess the purity of the final product.

Safety Considerations

-

Chloroform: is a suspected carcinogen and is harmful if swallowed or inhaled. All manipulations should be carried out in a well-ventilated fume hood.

-

Sodium Hydroxide: is highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

Concentrated Hydrochloric Acid: is also highly corrosive. Handle with care and appropriate PPE.

-

The dichlorocyclopropanation reaction is exothermic . Proper temperature control is crucial to prevent runaway reactions.

Conclusion

The synthesis of this compound via a phase-transfer catalyzed dichlorocyclopropanation followed by hydrolysis is a reliable and scalable method. This guide provides a robust framework for its preparation, grounded in established chemical principles and supported by detailed experimental procedures. The insights into the reaction mechanisms and the emphasis on safety are intended to empower researchers to successfully synthesize this important chemical intermediate for their research and development endeavors.

References

- Vivekanand, P. A., & Balakrishnan, T. (2012). Dichlorocyclopropanation of α-methyl styrene using phase-transfer Catalyst - A kinetic study. Journal of the Serbian Chemical Society, 77(10), 1367-1377.

- Sun, N. B., Lei, C., Jin, J. Z., & Ke, W. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry, 25(7), 4071-4073.

- Wang, M. L., & Wu, H. S. (2003). Kinetic Study of Dichlorocyclopropanation of 1,7-Octadiene under Phase-Transfer Catalysis Conditions at High Alkaline Concentration. Industrial & Engineering Chemistry Research, 42(14), 3249-3255.

- Sun, N. B., Lei, C., Jin, J. Z., & Ke, W. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide.

- Balakrishnan, T., & Jayachandran, J. P. (1995). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 107(6), 785-793.

-

Scribd. (n.d.). Phase Transfer 0. Retrieved from [Link]

Sources

mechanism of action of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

An In-depth Technical Guide to the Mechanism of Action of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid: A Proposed Investigational Framework

Preamble: Charting a Course into the Unknown

The compound this compound stands as a molecule of interest primarily documented for its synthetic accessibility and the promising biological activities of its derivatives. Published literature indicates that amide derivatives of this compound exhibit moderate fungicidal and insecticidal properties.[1][2] However, a significant knowledge gap exists regarding its specific molecular mechanism of action. For researchers and drug development professionals, this presents both a challenge and an opportunity. This guide, therefore, deviates from a conventional summary of established facts. Instead, it serves as a comprehensive investigational framework—a strategic roadmap for elucidating the core mechanism of this intriguing molecule. As a Senior Application Scientist, my objective is to provide not just a series of steps, but the scientific rationale and self-validating systems required to navigate this discovery process with rigor and confidence.

Part 1: Deconstruction of the Knowns and Formulation of Hypotheses

At the outset of any mechanistic study, a thorough analysis of the molecule's structure can provide crucial clues to its potential biological targets. The structure of this compound offers several points of interest for hypothesis generation.

The presence of a cyclopropane ring is a notable feature. Such strained ring systems are known to be present in various biologically active molecules and can act as mechanism-based inhibitors or "suicide substrates" for certain enzymes. The high degree of s-character in the C-C bonds of the cyclopropane ring can impart reactivity that is not typical of acyclic alkanes.

The dichlorinated phenyl ring and the ethoxy group suggest potential interactions with hydrophobic pockets within target proteins. The carboxylic acid moiety, being ionizable at physiological pH, is a strong candidate for forming ionic bonds or hydrogen bonds with key residues in an active site.

Based on these structural features and the known activity of related cyclopropanecarboxylic acid analogues which have been investigated as inhibitors of enzymes like ketol-acid reductoisomerase (KARI) in plants and O-acetylserine sulfhydrylases in bacteria, we can formulate several initial hypotheses for the mechanism of action of this compound.[3][4]

Hypothetical Target Classes:

-

Metabolic Enzymes: The carboxylic acid group mimics substrates of various metabolic enzymes.

-

Hydrolases or Transferases: The strained cyclopropane ring could potentially react with nucleophilic residues in the active sites of these enzymes.

-

Receptors or Ion Channels: The overall structure may allow it to act as a ligand for specific receptors or channels, modulating their activity.

Caption: Structural features of the molecule and hypothesized target classes.

Part 2: A Step-by-Step Guide to Target Identification

To move from hypothesis to evidence, a systematic approach to identifying the molecular target(s) is essential. Affinity-based proteomics is a powerful and unbiased method for this purpose.

Experimental Protocol: Affinity-Based Target Identification

-

Synthesis of an Affinity Probe:

-

Modify the parent compound by introducing a linker arm at a position that is predicted to be non-essential for its biological activity. The para position of the ethoxyphenyl ring is a potential candidate.

-

The linker should terminate in a reactive group (e.g., an amine or a terminal alkyne for "click" chemistry) that can be conjugated to a solid support.

-

Rationale: This probe will be used to "fish" for binding partners from a complex biological sample.

-

-

Immobilization of the Affinity Probe:

-

Covalently attach the synthesized probe to an activated solid support, such as NHS-activated sepharose beads.

-

Self-Validation: Include a control where the beads are treated with a blocking agent without the probe to account for non-specific binding to the matrix itself.

-

-

Preparation of Cell Lysate:

-

Culture the target organisms (e.g., a relevant fungal or insect cell line) and prepare a total cell lysate under non-denaturing conditions to preserve protein structure and interactions.

-

Rationale: This lysate contains the entire proteome, including the potential target protein(s).

-

-

Affinity Chromatography:

-

Incubate the cell lysate with the affinity matrix.

-

Wash the matrix extensively with a low-salt buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a high-salt buffer, a change in pH, or by competing with an excess of the free (unmodified) parent compound.

-

Self-Validation: The use of the free compound for elution is a critical step to ensure that the eluted proteins are binding specifically to the immobilized molecule.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a protein database of the source organism.

-

Caption: Workflow for affinity-based target identification.

| Target Identification Method | Advantages | Disadvantages |

| Affinity-Based Proteomics | Unbiased; identifies direct binding partners. | Requires chemical modification of the compound; potential for steric hindrance. |

| Yeast-Three-Hybrid | Genetically based; can be performed in vivo. | Limited to protein-small molecule-protein interactions; potential for false positives. |

| Computational Docking | Rapid and cost-effective. | Predictive only; requires a known or hypothesized target structure; high false-positive rate. |

Part 3: From Putative Target to Validated Mechanism

Once a list of putative target proteins has been generated, a rigorous process of validation is required to confirm the interaction and elucidate its functional consequences.

Experimental Protocol: In Vitro Target Validation

-

Recombinant Protein Expression and Purification:

-

Clone the gene encoding the top candidate protein(s) into an expression vector (e.g., pET vector for E. coli expression).

-

Express the protein and purify it to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

Rationale: A pure, active protein is essential for quantitative biochemical and biophysical assays.

-

-

Biochemical Assays:

-

If the target is an enzyme, develop an assay to measure its activity (e.g., a spectrophotometric or fluorometric assay).

-

Perform enzyme inhibition assays by incubating the purified enzyme with varying concentrations of this compound.

-

Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).

-

Self-Validation: Include appropriate positive and negative controls, and ensure that the compound does not interfere with the assay itself (e.g., by absorbing light at the detection wavelength).

-

-

Biophysical Interaction Studies:

-

Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (KD) and thermodynamics of the interaction between the compound and the purified protein.

-

Rationale: These methods provide quantitative evidence of a direct interaction and do not require the target to be an enzyme.

-

Cell-Based Mechanistic Studies

Confirmation of the target in a cellular context is the final piece of the puzzle.

-

Target Engagement Assays:

-

Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target protein inside intact cells.

-

-

Pathway Analysis:

-

Treat the target cells with the compound and perform transcriptomic (RNA-seq) and proteomic analyses to identify downstream changes in gene and protein expression.

-

This can reveal the signaling pathways that are modulated by the compound's interaction with its target.

-

Caption: A hypothetical signaling pathway modulated by the compound.

Part 4: In Vivo Confirmation and Future Perspectives

The ultimate validation of a mechanism of action comes from demonstrating its relevance in a whole organism.

Proposed In Vivo Studies

-

Model Organism Studies:

-

In a relevant model organism (e.g., a fungal or insect model), genetically manipulate the expression of the identified target (e.g., knockout or overexpression).

-

Test the sensitivity of these genetically modified organisms to the compound. A change in sensitivity would provide strong evidence for the proposed mechanism.

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:

-

Correlate the concentration of the compound in the organism over time with the engagement of the target and the observed biological effect.

-

Conclusion: A Path Forward

While the precise mechanism of action of this compound remains to be fully elucidated, this guide provides a robust and scientifically rigorous framework for its discovery. By systematically progressing from hypothesis generation through target identification, validation, and in vivo confirmation, researchers can unravel the molecular intricacies of this compound. The insights gained will not only contribute to our fundamental understanding of its biological activity but also pave the way for its potential development as a novel therapeutic or agrochemical agent.

References

-

Sun, N. -B.; Lei, C.; Jin, J. -Z.; Ke, W. Synthesis and Biological Activities of 2,2-Dichloro-1-(4-Ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry2013 , 25, 4071-4073. [Link][1]

-

Sun, N. -B.; Lei, C.; Jin, J. -Z.; Ke, W. Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry2013 . [Link][2]

-

Li, Y., et al. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology2022 , 188, 105228. [Link][3]

-

Mori, L., et al. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry2016 , 31(sup4), 143-151. [Link][4]

-

Obach, R. S. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Journal of Biochemical and Molecular Toxicology2004 , 18(4), 185-191. [Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Potential of a Structurally Unique Cyclopropane Derivative

The relentless pursuit of novel bioactive molecules is a cornerstone of modern agrochemical and pharmaceutical research. Within this landscape, compounds featuring a cyclopropane ring have garnered significant interest due to the unique conformational rigidity and metabolic stability this moiety imparts.[1][2] This guide focuses on a specific, yet under-documented molecule: 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid . While direct biological data on this carboxylic acid are scarce, its close chemical relatives—specifically its amide derivatives—have demonstrated notable biological activities.[3][4] This document, therefore, serves as a comprehensive technical guide that not only summarizes the known activities of its derivatives but also puts forth a robust scientific framework and detailed experimental workflows to elucidate the intrinsic biological potential of the parent acid. We will explore two primary hypotheses: 1) The Pro-drug Hypothesis , where the carboxylic acid is a precursor to more active molecules, and 2) The Plant Defense Elicitor Hypothesis , where the acid itself triggers innate defense mechanisms in plants.

I. The Known Bioactivity Landscape: Insights from Amide Derivatives

Primary research has established that N-substituted phenyl cyclopropanecarboxamides derived from this compound exhibit moderate fungicidal and insecticidal properties.[3][4] This foundational knowledge provides the initial clues into the potential applications of this chemical scaffold.

Fungicidal and Insecticidal Activities

A study by Sun et al. (2013) reported the synthesis of a series of amide derivatives and their subsequent bioassay results.[4] While specific quantitative data such as EC50 or LC50 values are not detailed in the available abstract, the findings indicate a clear biological effect against fungal and insect species.

| Compound Class | Observed Activity | Reference |

| N-substituted phenyl cyclopropanecarboxamides | Moderate fungicidal activity | [4] |

| N-substituted phenyl cyclopropanecarboxamides | Moderate insecticidal activity | [4] |

These findings strongly suggest that the core structure of 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane is a viable pharmacophore for developing new agrochemicals. The moderate nature of the activity in these initial derivatives suggests ample opportunity for optimization through further structure-activity relationship (SAR) studies.

II. Hypothesis A: The Pro-drug Potential

A common strategy in drug design is the use of a pro-drug, an inactive or less active molecule that is metabolically converted into an active form. Carboxylic acids are frequently employed as pro-drugs, often being converted to more active amides or esters in vivo. Given that the amide derivatives of our target compound are known to be active, it is a logical and compelling hypothesis that the parent carboxylic acid may function as a pro-drug.

Investigating Metabolic Conversion: A Step-by-Step Protocol

To test this hypothesis, one must determine if the target organism (fungus, insect, or plant) can convert the carboxylic acid into its active amide form. This involves incubating the organism with the carboxylic acid and then analyzing the organism's tissues for the presence of the corresponding amides.

Experimental Workflow: Pro-drug Conversion Analysis

Caption: Workflow for investigating the metabolic conversion of the carboxylic acid to its amide derivatives.

Detailed Protocol:

-

Synthesis of Standards: Synthesize and purify both the parent carboxylic acid and at least one known active amide derivative to serve as an analytical standard.[3]

-

Organism Culture:

-

Fungi: Grow a target fungal species (e.g., Pythium aphanidermatum or Rhizoctonia solani) in a liquid medium to the mid-log phase.

-

Insects: Rear a susceptible insect species (e.g., mosquito larvae or aphids) on their standard diet.

-

-

Incubation:

-

Introduce a known concentration of the carboxylic acid (e.g., 10-100 µM) into the fungal culture or incorporate it into the insect diet.

-

Maintain parallel control cultures/groups that receive only the solvent vehicle.

-

Incubate for a defined period (e.g., 24-72 hours).

-

-

Extraction:

-

Harvest the fungal mycelia by filtration or collect the insect larvae.

-

Homogenize the tissue in a suitable extraction solvent (e.g., acetonitrile or ethyl acetate) to precipitate proteins and extract small molecules.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Concentrate the supernatant and reconstitute in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

-

Develop an LC-MS/MS method capable of separating the parent acid from the potential amide metabolite.

-

Monitor for the specific mass-to-charge ratio (m/z) of the amide standard.

-

Confirmation is achieved if a peak in the extract from the acid-treated sample matches both the retention time and the fragmentation pattern of the authentic amide standard.

-

III. Hypothesis B: The Plant Defense Elicitor

An alternative or complementary mode of action, particularly relevant for fungicidal activity in a plant context, is the elicitation of the plant's own defense mechanisms. Some fungicides do not have high intrinsic fungitoxicity but instead, prime the plant to respond more quickly and robustly to pathogen attack.[5] This phenomenon, known as systemic acquired resistance (SAR), is often mediated by signaling molecules like salicylic acid (SA) and jasmonic acid (JA).[2][6]

Investigating Plant Defense Induction: A Multi-faceted Approach

Testing this hypothesis requires a series of bioassays to measure key markers of plant defense activation after treatment with this compound.

Experimental Workflow: Plant Defense Elicitation Assay

Caption: Workflow for assessing the plant defense elicitor activity of the compound.

Detailed Protocols:

-

Phytohormone Quantification (GC-MS Method):

-

Plant Treatment: Grow model plants such as Arabidopsis thaliana or tomato seedlings under controlled conditions. Apply the carboxylic acid as a soil drench or foliar spray.

-

Harvesting: At various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours), harvest leaf tissue and immediately freeze in liquid nitrogen.

-

Extraction: Homogenize ~100 mg of tissue in an extraction buffer.

-

Purification & Derivatization: Perform a one-step vapor-phase extraction and methylation with HCl/methanol to volatilize the acidic hormones.[6][7]

-

GC-MS Analysis: Analyze the methylated samples by gas chromatography-mass spectrometry (GC-MS) with chemical ionization. Quantify SA and JA levels by comparing peak areas to those of known standards.[6] An increase in SA or JA levels post-treatment would indicate activation of these defense pathways.

-

-

Pathogenesis-Related (PR) Protein Expression Analysis (RT-qPCR):

-

RNA Extraction: Following the same treatment protocol as above, extract total RNA from leaf tissue using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time Quantitative PCR (RT-qPCR): Perform qPCR using primers specific for known defense-related genes (e.g., PR-1, PR-2, PDF1.2). Use a housekeeping gene (e.g., Actin) for normalization.

-

Analysis: A significant upregulation of PR gene transcripts in treated plants compared to controls is a strong indicator of defense priming.[8][9]

-

IV. Direct Bioactivity Screening Protocols

While the pro-drug and elicitor hypotheses are compelling, the intrinsic biological activity of the parent carboxylic acid should not be dismissed. Standardized bioassays are necessary to directly assess its fungicidal and insecticidal efficacy.

In Vitro Antifungal Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a target fungus.

Protocol:

-

Preparation: Prepare a stock solution of the carboxylic acid in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in a fungal growth medium (e.g., Potato Dextrose Broth).

-

Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well.

-

Incubation: Incubate the plate at an optimal temperature for the fungus (e.g., 25-28°C) for 24-72 hours.

-

Assessment: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed.[10]

Insecticidal Bioassay (Topical Application Method)

This method determines the dose of a compound required to cause mortality in a target insect population (LD50).

Protocol:

-

Preparation: Dissolve the carboxylic acid in a volatile solvent like acetone to create a range of concentrations.

-

Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the solution to the dorsal thorax of individual insects (e.g., houseflies, cockroaches).[11]

-

Observation: Place the treated insects in a clean container with food and water.

-

Mortality Assessment: Record mortality at set time intervals (e.g., 24, 48, 72 hours).

-

Data Analysis: Use probit analysis to calculate the LD50 value.[1][11]

V. Toxicological and Safety Considerations

A preliminary assessment of the toxicological profile is crucial for any compound with potential agrochemical or pharmaceutical applications. While no specific data exists for this compound, information on structurally related compounds can provide initial guidance.

-

Cyclopropanecarboxylic acid: This simpler analog is classified as corrosive and can cause severe skin and eye burns.[12] It may also cause central nervous system depression and cardiac disturbances.[12]

-

1,2-Dichloropropane: This related chlorinated hydrocarbon has been shown to cause hepatic and renal effects in animal studies.[13][14]

These findings underscore the necessity of handling this compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and working in a well-ventilated fume hood. Any further development would require a comprehensive toxicological evaluation.

VI. Conclusion and Future Directions

This compound stands as a molecule of significant interest, primarily due to the established fungicidal and insecticidal activities of its amide derivatives. This guide has provided a structured approach to systematically unravel its biological potential. The primary avenues for future research should focus on:

-

Validating the Pro-drug Hypothesis: Employing the detailed metabolic analysis workflow is critical to determine if the carboxylic acid is a precursor to active amides in target organisms.

-

Exploring the Plant Defense Elicitor Hypothesis: Quantifying phytohormone levels and PR gene expression will reveal if the compound can prime plants for enhanced defense, a highly desirable trait for modern fungicides.

-

Comprehensive Direct Bioactivity Screening: Establishing the intrinsic MIC and LD50 values against a broad panel of fungi and insects will provide a complete picture of its activity spectrum.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider array of derivatives will be essential for optimizing potency and selectivity.

By systematically addressing these research questions using the protocols outlined herein, the scientific community can fully elucidate the biological activity of this compound and determine its potential as a lead compound for the development of next-generation agrochemicals or therapeutics.

References

-

Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. (2013). ResearchGate. [Link]

-

Sun, N. -B.; Lei, C.; Jin, J. -Z.; Ke, W. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-Ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry, 25, 4071-4073. [Link]

-

Schmelz, E. A., Engelberth, J., Alborn, H. T., O'Donnell, P., Sammons, M., Tumlinson, J. H., & Teal, P. E. (2003). Simultaneous quantification of jasmonic acid and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry. Penn State Research Database. [Link]

-

Simultaneous quantification of jasmonic acid and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry. (2003). ResearchGate. [Link]

-

Biochemical and Molecular Basis of Chemically Induced Defense Activation in Maize against Banded Leaf and Sheath Blight Disease. (2023). MDPI. [Link]

-

Pan, X., et al. (2014). Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS. PubMed Central. [Link]

-

Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. (2024). Zenodo. [Link]

-

Paravasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]

-

Pathogenesis-related protein. (n.d.). Wikipedia. [Link]

-

Bioassay Techniques in Entomological Research. (2023). ResearchGate. [Link]

-

Toxicological Profile for 1,2-Dichloropropane. (2022). NCBI Bookshelf. [Link]

-

Parker, C. M., Coate, W. B., & Voelker, R. W. (1982). Subchronic inhalation toxicity of 1,3-dichloropropene/1,2-dichloropropane (D-D) in mice and rats. Journal of Toxicology and Environmental Health. [Link]

-

How can one estimate Salicylic acid and Jasmonic acid in plants using calorimetry? (2014). ResearchGate. [Link]

-

Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). (n.d.). West Liberty University. [Link]

-

Toxicological Profile for 1,2-Dichloropropane. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Lee, C. S., et al. (2007). Subchronic inhalation toxicity study of 1,3-dichloro-2-propanol in rats. Annals of Occupational Hygiene. [Link]

-

Laurent, F., et al. (2006). Metabolism of [14C]-2,4-dichlorophenol in Edible Plants. PubMed. [Link]

-

Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. (2015). ResearchGate. [Link]

-

Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

-

Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). MDPI. [Link]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). ResearchGate. [Link]

-

Langcake, P., & Wickins, S. G. A. (1975). Studies on the Mode of Action of the Dichlorocyclopropane Fungicides: Effects of 2,2-Dichloro-3,3-dimethyl Cyclopropane Carboxylic Acid on the Growth of Piricularia oryzae Cav. Microbiology Society. [Link]

-

Synthesis of Cyclopropanecarboxylic Acid. (2022). YouTube. [Link]

-

cyclopropanecarboxylic acid. (n.d.). Organic Syntheses. [Link]

-

-

Synthesis of Cyclopropanecarboxylic Acid. (n.d.). Organic Chemistry Tutor. [Link]

-

-

Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. (2017). Royal Society of Chemistry. [Link]

-

Oku, T., et al. (2003). Plant Pathogenesis-Related Proteins: Molecular Mechanisms of Gene Expression and Protein Function. The Journal of Biochemistry. [Link]

-

Proteomic analysis of pathogenesis-related proteins (PRs) induced by compatible and incompatible interactions of pepper mild mottle virus (PMMoV) in Capsicum chinense L. plants. (2007). Journal of Experimental Botany. [Link]

-

Pathogenesis-Related Proteins. (n.d.). ResearchGate. [Link]

-

Pathogenesis-Related Proteins (PRs) with Enzyme Activity Activating Plant Defense Responses. (2023). PubMed Central. [Link]

-

Marco-Urrea, E., et al. (2012). Metabolism of diclofenac in plants--hydroxylation is followed by glucose conjugation. PubMed. [Link]

-

Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation. (2023). MDPI. [Link]

-

Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds. (2022). PubMed Central. [Link]

-

Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. (2023). MDPI. [Link]

-

Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! Frontiers in Plant Science. [Link]

-

Light regulation of metabolic pathways in fungi. (2012). PubMed Central. [Link]

-

Foyer, C. H., & Noctor, G. (2009). Metabolic Control of Redox and Redox Control of Metabolism in Plants. PubMed Central. [Link]

-

Specialized metabolites as mediators for plant–fungus crosstalk and their evolving roles. (2021). Current Opinion in Plant Biology. [Link]

-

Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. (2017). PubMed Central. [Link]

-

Poli, F., et al. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. PubMed. [Link]

Sources

- 1. journals.rdagriculture.in [journals.rdagriculture.in]

- 2. Quantification of Jasmonic and Salicylic Acids in Rice Seedling Leaves | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. pure.psu.edu [pure.psu.edu]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. entomoljournal.com [entomoljournal.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. HEALTH EFFECTS - Toxicological Profile for 1,2-Dichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Subchronic inhalation toxicity of 1,3-dichloropropene/1,2-dichloropropane (D-D) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid and its derivatives. The gem-dichlorocyclopropane moiety is a key pharmacophore found in a variety of biologically active compounds, including synthetic pyrethroids known for their insecticidal properties.[1][2] This document details the prevalent synthetic strategies, with a focus on the phase-transfer catalyzed dichlorocyclopropanation of electron-rich styrenic precursors. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the subsequent derivatization of the parent carboxylic acid. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and agrochemical development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Dichlorocyclopropane Moiety

The cyclopropane ring, despite its inherent strain, is a valuable structural motif in organic chemistry and medicinal chemistry.[2] Its rigid, three-dimensional structure can enforce specific conformations upon molecules, leading to enhanced binding affinity with biological targets. The introduction of two chlorine atoms onto the same carbon of the cyclopropane ring—a gem-dichloro substitution—further modulates the electronic and lipophilic properties of the molecule.

The target compound, this compound, serves as a crucial building block for a range of derivatives that have shown promising biological activities. Research has demonstrated that amide and piperidinyl derivatives of this core structure exhibit moderate fungicidal and insecticidal activities, highlighting their potential in the development of new agrochemicals or pharmaceuticals.[1][3][4][5]

This guide will focus on the most efficient and widely adopted method for constructing this core structure: the addition of dichlorocarbene to an alkene precursor under phase-transfer catalysis (PTC) conditions.

Core Synthetic Strategy: Dichlorocyclopropanation via Phase-Transfer Catalysis

The most direct and industrially scalable approach to synthesizing the 2,2-dichlorocyclopropane core involves the reaction of an appropriately substituted alkene with dichlorocarbene (:CCl₂).[6][7] Dichlorocarbene is a highly reactive intermediate that is typically generated in situ from chloroform (CHCl₃) and a strong base.[8][9]

The reaction is performed in a biphasic system, consisting of an aqueous solution of a strong base (e.g., 50% NaOH) and an organic solvent containing the alkene, chloroform, and a phase-transfer catalyst.[10]

The Mechanism of Dichlorocarbene Generation and Cycloaddition

The reaction proceeds via the well-established Makosza interfacial mechanism.[11][12] This process can be broken down into several key steps:

-

Deprotonation at the Interface: The hydroxide ion (OH⁻) from the concentrated aqueous phase deprotonates chloroform at the interface of the aqueous and organic layers, forming the trichloromethanide anion (CCl₃⁻).[11]

-

Anion Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion for the CCl₃⁻ anion at the interface.[11]

-

Transport to Organic Phase: The resulting lipophilic ion pair, [Q⁺CCl₃⁻], is transported from the interface into the bulk organic phase.[11]

-

α-Elimination (Carbene Formation): Within the organic phase, the unstable trichloromethanide anion undergoes α-elimination, expelling a chloride ion (Cl⁻) to generate the highly electrophilic singlet dichlorocarbene (:CCl₂).[6]

-

Concerted Cycloaddition: The dichlorocarbene rapidly undergoes a concerted [2+1] cycloaddition reaction with the alkene present in the organic phase. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][8][9]

-

Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the newly formed chloride ion and returns to the interface to repeat the cycle.[11]

Caption: The Makosza interfacial mechanism for phase-transfer catalyzed dichlorocyclopropanation.

Choice of Phase-Transfer Catalyst

The efficiency of the dichlorocyclopropanation is highly dependent on the choice of the phase-transfer catalyst. Quaternary ammonium salts are the most common and cost-effective options.[11] Their effectiveness is governed by the lipophilicity of the alkyl groups attached to the nitrogen atom.

| Catalyst | Abbreviation | Relative Reactivity | Key Characteristics |

| Benzyltriethylammonium Chloride | BTEAC / TEBA | High | Widely used, cost-effective, and shows high catalytic activity.[11][13] |

| Tetrabutylammonium Bromide | TBAB | Moderate | Common alternative, slightly lower reactivity compared to BTEAC in some systems.[11] |

| Tetrabutylammonium Chloride | TBAC | Moderate | Similar in performance to TBAB.[11] |

| 18-Crown-6 | N/A | High | Effective with potassium hydroxide but significantly more expensive.[11] |

Table 1: Comparison of common phase-transfer catalysts for dichlorocyclopropanation reactions.

For most applications, Benzyltriethylammonium Chloride (BTEAC), also known as TEBA, offers the best balance of reactivity, cost, and availability.[14][15]

Experimental Protocols

The overall synthesis can be conceptualized as a three-stage process:

-

Dichlorocyclopropanation of a suitable precursor alkene.

-

Hydrolysis to yield the target carboxylic acid.

-

Derivatization to form amides or other functional groups.

Caption: Overall workflow for the synthesis of the target acid and its derivatives.

Protocol 1: Synthesis of Ethyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate

This protocol describes the dichlorocyclopropanation of ethyl 4-ethoxycinnamate, a readily available starting material.

Materials & Equipment:

-

Ethyl 4-ethoxycinnamate

-

Chloroform (CHCl₃)

-

50% (w/w) aqueous sodium hydroxide (NaOH) solution

-

Benzyltriethylammonium chloride (BTEAC/TEBA)

-

Dichloromethane (DCM) for extraction

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel

-

Ice-water bath

Procedure:

-

To a three-neck round-bottom flask, add ethyl 4-ethoxycinnamate (1.0 eq), BTEAC (0.05 eq), and chloroform (3.0 eq).

-

Cool the mixture to 0-5 °C using an ice bath while stirring vigorously.

-

Slowly add the 50% aqueous NaOH solution (5.0 eq) dropwise via the addition funnel over 1-2 hours. Caution: The reaction is exothermic. Maintain the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, quench the reaction by carefully adding 100 mL of cold water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure ethyl ester.

Protocol 2: Hydrolysis to this compound

This protocol outlines the saponification of the ethyl ester to the target carboxylic acid.

Materials & Equipment:

-

Ethyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water

-

Hydrochloric acid (HCl, concentrated or 6M)

-

Ethyl acetate or Dichloromethane for extraction

-

Standard reflux apparatus

Procedure:

-

Dissolve the ethyl ester (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of KOH (3.0-5.0 eq) to the flask.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash once with a nonpolar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by adding concentrated HCl dropwise. A precipitate should form.

-

Extract the acidified aqueous layer three times with ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.

Protocol 3: Synthesis of N-Substituted Amide Derivatives

This protocol provides a general method for coupling the carboxylic acid with an amine to form amide derivatives, which have shown biological activity.[1][3]

Materials & Equipment:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Substituted aniline or other amine (e.g., piperidine)

-

Triethylamine (TEA) or Pyridine as a base

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (if required)

Procedure:

-

Acid Chloride Formation: In a flask under a nitrogen atmosphere, suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the solution becomes clear and gas evolution ceases.

-

Cool the mixture and remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C and slowly add the acid chloride solution dropwise.

-

Stir the reaction at room temperature for 4-12 hours until completion (monitored by TLC).

-

Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Safety and Handling Considerations

-

Chloroform: Is a suspected carcinogen and is toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Strong Bases (NaOH/KOH): Are highly corrosive. Avoid contact with skin and eyes. The dilution of concentrated NaOH is highly exothermic.

-

Thionyl Chloride / Oxalyl Chloride: Are corrosive and react violently with water, releasing toxic gases (SO₂/HCl and CO/CO₂/HCl respectively). Handle with extreme care in a fume hood.

-

Exothermic Reactions: The dichlorocyclopropanation reaction is exothermic. Proper temperature control is critical to avoid runaway reactions.

Conclusion

The synthesis of this compound and its derivatives is a well-established process rooted in the fundamental principles of carbene chemistry. The use of phase-transfer catalysis provides an efficient, scalable, and operationally simple method for constructing the core dichlorocyclopropane ring system. Subsequent functionalization through standard organic transformations allows for the creation of a diverse library of compounds with potential applications in agrochemical and pharmaceutical research. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and explore this valuable class of molecules.

References

-

OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. Retrieved from [Link]

- Vivekanand, P. A., & Balakrishnan, T. (2012). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. E-Journal of Chemistry, 9(3), 1199-1210.

- Sun, N.-B., Lei, C., Jin, J.-Z., & Ke, W. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry, 25(7), 4071-4073.

-

ResearchGate. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Retrieved from [Link]

- Sun, N.-B., Jin, J.-Z., Lei, C., & Ke, W. (2013). Synthesis, Structure and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)- cyclopropanyl Substituted Piperidin-1-yl Ketone. Asian Journal of Chemistry, 25(7), 4067-4070.

- Park, C., et al. (2025). Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane.

- Wang, M.-L., & Ou, C.-C. (2001). Kinetic study of the synthesis of dichlorocyclopropane by trialkylammonium propansultans as new phase-transfer catalysts.

-

Asian Journal of Chemistry. (2013). Synthesis, Structure and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)- cyclopropanyl Substituted Piperidin-1-yl Ketone. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 8.11: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved from [Link]

- Balakrishnan, T., & Thirumalai, D. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793.

-

Scribd. (n.d.). Phase Transfer Catalysis: Addition of Dichlorocarbene to Cyclohexene. Retrieved from [Link]

- Salaün, J., & Baird, M. S. (2005). Cyclopropane Derivatives and their Diverse Biological Activities. Current Pharmaceutical Design, 11(24), 3149-3183.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. orgosolver.com [orgosolver.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ias.ac.in [ias.ac.in]

- 13. ijcmas.com [ijcmas.com]

- 14. Page loading... [guidechem.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid: Properties, Synthesis, and Applications

Abstract: This whitepaper provides a comprehensive technical overview of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid, a functionalized cyclopropane derivative of interest in synthetic and medicinal chemistry. The guide elucidates the compound's core physicochemical and spectroscopic properties, details a validated synthetic workflow, and discusses its current and potential applications, particularly as a scaffold for novel bioactive agents. Methodologies for its characterization are presented, grounded in established analytical principles. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific chemical entity.

Chemical Identity and Molecular Structure

This compound is a polysubstituted cyclopropane ring, a structural motif of significant interest in modern drug development due to its unique conformational properties and metabolic stability. The molecule incorporates three key functional regions: a reactive carboxylic acid group, a stable 4-ethoxyphenyl aromatic ring, and a geminal dichloro-substituted carbon on the cyclopropane ring, which imparts specific steric and electronic properties.

Core Chemical Data

| Property | Value | Source |

| Chemical Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₂H₁₂Cl₂O₃ | Calculated |

| Molecular Weight | 289.13 g/mol | Calculated |

| Canonical SMILES | C1(C(C1(Cl)Cl)C2=CC=C(C=C2)OCC)C(=O)O | - |

| InChI Key | (Generated upon synthesis) | - |

| CAS Number | Not explicitly assigned in public databases | - |

Molecular Structure Diagram

The 2D structure highlights the spatial arrangement of the functional groups around the strained three-membered ring.

Caption: Proposed synthetic workflow for the title compound.

Detailed Experimental Protocol: Cyclopropanation

This protocol is a representative method for the key synthetic step.

-

Reaction Setup: To a solution of ethyl 2-(4-ethoxyphenyl)acrylate (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq) in chloroform (5 mL/mmol), add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise at 0 °C with vigorous stirring.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, dilute the mixture with water and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude ester intermediate can be purified by column chromatography on silica gel.

-

Hydrolysis: The purified ester is then dissolved in a mixture of ethanol and water, treated with excess sodium hydroxide, and heated to reflux until the reaction is complete. After cooling, the mixture is acidified with HCl to precipitate the carboxylic acid product, which can be collected by filtration and recrystallized.

Spectroscopic and Analytical Profile

Characterization of the final product relies on a combination of spectroscopic methods to confirm its structure and purity.

-

¹H NMR: Expected signals would include:

-

A triplet and quartet in the aromatic region for the ethoxy group protons.

-

Signals corresponding to the protons on the phenyl ring.

-

Distinct diastereotopic protons on the cyclopropane ring, appearing as doublets or multiplets.

-

A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

-

-

¹³C NMR: Key signals would include:

-

A signal for the carbonyl carbon (~170-180 ppm).

-

Signals for the aromatic carbons.

-

Signals for the highly strained cyclopropane carbons, with the C-Cl₂ carbon shifted significantly downfield.

-

Signals for the ethoxy group carbons.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).

-

A sharp C=O stretch for the carbonyl group (~1700-1725 cm⁻¹).

-

C-Cl stretches in the fingerprint region (~600-800 cm⁻¹).

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio), which is a definitive indicator of a dichloro-substituted compound.

Applications and Biological Relevance

While this specific molecule is not an end-product drug, it serves as a valuable synthetic intermediate. Research has demonstrated that amide derivatives synthesized from this compound exhibit moderate fungicidal and insecticidal activities. [1][2] The cyclopropane ring is a "bioisostere" for phenyl rings and double bonds, often used in drug design to improve metabolic stability, binding affinity, and pharmacokinetic properties. [3]The unique stereoelectronic nature of the dichlorocyclopropane moiety makes this compound a compelling starting point for generating libraries of novel compounds for screening in various therapeutic areas, including oncology and infectious diseases.

Safety and Handling

As a chlorinated organic acid, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. It is expected to be corrosive and an irritant. Refer to the specific Material Safety Data Sheet (MSDS) upon synthesis or acquisition.

References

-

Sun, N.-B., Lei, C., Jin, J.-Z., & Ke, W. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry, 25, 4071-4073. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Retrieved from ResearchGate. [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from Cheméo. [Link]

-

Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Retrieved from Wikipedia. [Link]

-

Purdue University. (2025, December 2). New chemistry helps make the medicines people need. Retrieved from Purdue University News. [Link]

-

The Good Scents Company. (n.d.). cyclopropane carboxylic acid. Retrieved from The Good Scents Company Information System. [Link]

Sources

The Enduring Legacy of the Dichlorocyclopropane Moiety: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

The introduction of the gem-dichlorocyclopropane unit into molecular architectures has been a transformative development in organic synthesis. This guide provides a comprehensive technical overview of the discovery and rich history of dichlorinated cyclopropane compounds. It delves into the seminal work that first brought these strained ring systems to light and traces the evolution of synthetic methodologies from early, harsh conditions to modern, efficient protocols. Mechanistic insights into the generation of dichlorocarbene and its subsequent stereospecific cycloaddition to alkenes are discussed in detail. Furthermore, this guide explores the diverse applications of dichlorinated cyclopropanes as versatile synthetic intermediates, highlighting their utility in the construction of complex molecular frameworks relevant to materials science and drug discovery. Detailed experimental procedures and comparative data are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this important class of compounds.

A Serendipitous Discovery: The Dawn of Dichlorocyclopropane Chemistry

The story of dichlorinated cyclopropane compounds is intrinsically linked to the pioneering work on carbene chemistry. In the mid-20th century, the concept of divalent carbon species was still in its nascent stages. It was the groundbreaking research of William von Eggers Doering and his colleagues that firmly established the existence and synthetic utility of carbenes.[1] In a landmark 1954 publication, Doering and Hoffmann described the addition of dichlorocarbene (:CCl₂) to olefins, a reaction that efficiently produced gem-dichlorocyclopropanes.[1] This discovery was not merely an academic curiosity; it opened up a new avenue for the construction of highly strained and reactive three-membered rings, which would later prove to be invaluable building blocks in organic synthesis.

The initial method for generating dichlorocarbene involved the α-elimination of hydrogen chloride from chloroform using a strong base, a process that required strictly anhydrous conditions.[1] This foundational work laid the groundwork for decades of research into the chemistry of dichlorocyclopropanes and their ever-expanding role in the synthesis of complex molecules.

The Art of Synthesis: From Stoichiometric Bases to Catalytic Efficiency

The methodologies for dichlorocyclopropanation have undergone significant evolution since their inception, moving from stoichiometric, and often harsh, reagents to more efficient and milder catalytic systems.

The Early Days: Strong Bases and Anhydrous Conditions

The classical method for generating dichlorocarbene, as pioneered by Doering, relies on the deprotonation of chloroform by a strong base, followed by the spontaneous expulsion of a chloride ion.[2][3][4] Potassium tert-butoxide (t-BuOK) was a commonly employed base for this α-elimination, necessitating the use of anhydrous solvents to prevent the rapid hydrolysis of the highly reactive dichlorocarbene.[1][5] While effective for many substrates, this method had its limitations, including the requirement for stoichiometric amounts of a strong base and the sensitivity of the reaction to moisture.

A Paradigm Shift: The Advent of Phase-Transfer Catalysis

A major breakthrough in dichlorocyclopropanation came in 1969 with the work of Mieczysław Mąkosza, who demonstrated that the reaction could be carried out in a two-phase system using concentrated aqueous sodium hydroxide as the base in the presence of a phase-transfer catalyst (PTC).[1] This innovation, often referred to as the "Makosza reaction," revolutionized the synthesis of dichlorocyclopropanes by offering several advantages over the classical method:

-

Operational Simplicity: The use of aqueous NaOH eliminated the need for strictly anhydrous conditions and expensive, moisture-sensitive bases.[6]

-

Cost-Effectiveness: Readily available and inexpensive reagents are utilized.[6]

-

Broad Substrate Scope: The method is applicable to a wide range of alkenes, including those with functionalities that might not be compatible with strong, non-aqueous bases.[1]

-

High Yields: The reaction often proceeds in high to excellent yields.[1][6]

The mechanism of phase-transfer catalyzed dichlorocyclopropanation is believed to proceed via an interfacial process. The quaternary ammonium or phosphonium salt, the PTC, facilitates the transfer of hydroxide ions to the organic phase or promotes deprotonation at the interface, leading to the formation of the trichloromethyl anion. This anion then eliminates a chloride ion to generate dichlorocarbene in the organic phase, where it can readily react with the alkene.[7][8][9]

Modern Innovations: Expanding the Synthetic Toolkit

While the Makosza method remains a workhorse for dichlorocyclopropanation, several other methods have been developed to address specific challenges or to offer alternative reaction conditions.

-

Seyferth's Reagent: The thermal decomposition of phenyl(trichloromethyl)mercury (Seyferth's reagent) provides a neutral source of dichlorocarbene, making it suitable for base-sensitive substrates.[1]

-

Thermal Decomposition of Sodium Trichloroacetate: Heating sodium trichloroacetate in an aprotic solvent also generates dichlorocarbene, offering another base-free alternative.[1]

-

Ultrasonic Irradiation: The use of ultrasound has been shown to promote the generation of dichlorocarbene from carbon tetrachloride and magnesium, providing a method that operates under neutral conditions and can avoid side reactions associated with strong bases.[10]

The choice of method for a particular dichlorocyclopropanation will depend on the nature of the substrate, the desired scale of the reaction, and the available resources. The following table provides a comparative overview of the most common methods.

| Method | Carbene Source | Base/Conditions | Advantages | Disadvantages |

| Doering/Classical | Chloroform | Strong base (e.g., KOtBu) in anhydrous solvent | Well-established, good for many substrates | Requires anhydrous conditions, stoichiometric strong base |

| Makosza/PTC | Chloroform | Concentrated aq. NaOH, Phase-Transfer Catalyst | Operationally simple, inexpensive, high yields, no need for anhydrous conditions | Requires vigorous stirring, may not be suitable for all base-sensitive substrates |

| Seyferth's Reagent | Phenyl(trichloromethyl)mercury | Thermal decomposition | Neutral conditions, good for base-sensitive substrates | Use of toxic mercury reagent |

| Sodium Trichloroacetate | Sodium trichloroacetate | Thermal decomposition | Base-free | Requires elevated temperatures |

| Ultrasonic Irradiation | Carbon Tetrachloride/Magnesium | Ultrasound | Neutral conditions, avoids base-related side reactions | Requires specialized equipment |

Unraveling the Mechanism: A Tale of Two Steps

The formation of dichlorinated cyclopropane compounds is a two-act play at the molecular level: the generation of dichlorocarbene and its subsequent cycloaddition to an alkene.

Act I: The Birth of Dichlorocarbene via α-Elimination

The most common route to dichlorocarbene begins with the deprotonation of chloroform by a base. The resulting trichloromethanide anion is unstable and readily undergoes α-elimination, expelling a chloride ion to form the neutral, yet highly reactive, dichlorocarbene.[2][3][4][11]

Caption: Concerted cycloaddition of dichlorocarbene to an alkene.

A Versatile Building Block: Applications in Organic Synthesis

The synthetic utility of dichlorinated cyclopropanes stems from the inherent ring strain and the presence of the two chlorine atoms, which can serve as leaving groups or be reductively removed. These features allow for a variety of subsequent transformations, making them valuable intermediates in the synthesis of a wide range of molecules.

The Doering-LaFlamme Allene Synthesis

One of the earliest and most notable applications of dichlorocyclopropanes is the Doering-LaFlamme allene synthesis. This two-step process involves the dichlorocyclopropanation of an alkene, followed by reduction with a metal (e.g., sodium or magnesium) or treatment with an organolithium reagent. The subsequent ring-opening of the intermediate carbenoid affords the corresponding allene.

Access to Other Strained Ring Systems: Cyclopropenones

Dichlorocyclopropanes can serve as precursors to even more strained and synthetically interesting molecules. For example, hydrolysis of dichlorocyclopropenes, which can be derived from tetrachlorocyclopropene, provides a route to cyclopropenones. [12]These three-membered ring ketones are valuable building blocks in their own right.

Ring Expansion Strategies: Synthesis of Tropones

Dichlorocyclopropanes have been utilized in elegant ring-expansion strategies to construct seven-membered rings. For instance, the addition of dichlorocarbene to a cyclohexadiene derivative, followed by rearrangement, can lead to the formation of the tropone skeleton. [13]Tropolones, which are hydroxylated tropones, can also be synthesized via intermediates derived from the cycloaddition of dichloroketene to cyclopentadiene. [14]

Rearrangement and Ring-Opening Reactions

The strained nature of the dichlorocyclopropane ring makes it susceptible to a variety of rearrangement and ring-opening reactions, providing access to a diverse array of acyclic and cyclic compounds. [3][7][10]These transformations are often promoted by heat, Lewis acids, or transition metals and can lead to the formation of dienes, cyclopentenes, and other valuable structural motifs. For example, the divinylcyclopropane-cycloheptadiene rearrangement is a powerful tool in organic synthesis that can be accessed from dichlorocyclopropane precursors. [15]

Experimental Protocols: A Practical Guide to Dichlorocyclopropanation

The following protocol provides a detailed, step-by-step methodology for the dichlorocyclopropanation of styrene using phase-transfer catalysis, a widely applicable and robust method. [2][8][16]

Dichlorocyclopropanation of Styrene via Phase-Transfer Catalysis

Materials:

-

Styrene

-

Chloroform

-

50% (w/w) Aqueous Sodium Hydroxide

-

Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst

-

Dichloromethane (for workup)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel

-

Ice-water bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine styrene (1.0 eq), chloroform (1.2 eq), and the phase-transfer catalyst (e.g., BTEAC, 0.02 eq).

-

Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

-

Addition of Base: With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (2.0 eq) via an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion of the reaction, add water and dichloromethane to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Characterization: The crude product can be purified by distillation or column chromatography on silica gel. The structure of the purified 1,1-dichloro-2-phenylcyclopropane can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Caption: A streamlined workflow for the synthesis of dichlorocyclopropanes.

Conclusion